Cas no 90607-21-9 (5-tert-butyl-1,2-oxazole-3-carboxylic acid)

5-tert-butyl-1,2-oxazole-3-carboxylic acid structure
90607-21-9 structure
Produktname:5-tert-butyl-1,2-oxazole-3-carboxylic acid
CAS-Nr.:90607-21-9
MF:C8H11NO3
MW:169.177842378616
MDL:MFCD07377301
CID:798513

5-tert-butyl-1,2-oxazole-3-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-(tert-Butyl)isoxazole-3-carboxylic acid
    • 3-Isoxazolecarboxylicacid, 5-(1,1-dimethylethyl)-
    • 3-Isoxazolecarboxylicacid,5-(1,1-dimethylethyl)
    • 5-tert-Butyl-3-isoxazolecarboxylic acid
    • 5-TERT-BUTYL-ISOXAZOLE-3-CARBOXYLIC ACID
    • 5-tert-Butylisoxazole-3-carboxylic acid
    • 5-tert-butyl-1,2-oxazole-3-carboxylic acid
    • 5-T-Butyl-Isoxazole-3-Carboxylic Acid
    • 3-Isoxazolecarboxylic acid, 5-(1,1-dimethylethyl)-
    • ARONIS23805
    • GBFOGDDBEDQGJW-UHFFFAOYSA-N
    • STK894045
    • SBB076516
    • BBL021334
    • MCUL
    • 3-Isoxazolecarboxylic acid, 5-tert-butyl- (7CI)
    • 5-(1,1-Dimethylethyl)-3-isoxazolecarboxylic acid (ACI)
    • MDL: MFCD07377301
    • Inchi: 1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)9-12-6/h4H,1-3H3,(H,10,11)
    • InChI-Schlüssel: GBFOGDDBEDQGJW-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=C(C(C)(C)C)ON=1)O

Berechnete Eigenschaften

  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 185
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 2
  • Topologische Polaroberfläche: 63.3

5-tert-butyl-1,2-oxazole-3-carboxylic acid Sicherheitsinformationen

5-tert-butyl-1,2-oxazole-3-carboxylic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-91358-2.5g
5-tert-butyl-1,2-oxazole-3-carboxylic acid
90607-21-9 95.0%
2.5g
$73.0 2025-03-21
Enamine
EN300-91358-10.0g
5-tert-butyl-1,2-oxazole-3-carboxylic acid
90607-21-9 95.0%
10.0g
$294.0 2025-03-21
Ambeed
A169781-100mg
5-(tert-Butyl)isoxazole-3-carboxylic acid
90607-21-9 95%
100mg
$11.0 2025-02-21
Enamine
EN300-91358-0.1g
5-tert-butyl-1,2-oxazole-3-carboxylic acid
90607-21-9 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-91358-0.5g
5-tert-butyl-1,2-oxazole-3-carboxylic acid
90607-21-9 95.0%
0.5g
$28.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
054615-1g
5-tert-butyl-1,2-oxazole-3-carboxylic acid
90607-21-9
1g
2421.0CNY 2021-07-12
Life Chemicals
F1967-0232-10g
5-tert-butyl-1,2-oxazole-3-carboxylic acid
90607-21-9 95%+
10g
$681.0 2023-09-06
Apollo Scientific
OR905958-1g
5-tert-Butylisoxazole-3-carboxylic acid
90607-21-9 97%
1g
£66.00 2024-05-24
Chemenu
CM190966-1g
5-tert-Butyl-3-isoxazolecarboxylic acid
90607-21-9 95%
1g
$156 2021-08-05
Life Chemicals
F1967-0232-1g
5-tert-butyl-1,2-oxazole-3-carboxylic acid
90607-21-9 95%+
1g
$149.0 2023-09-06

5-tert-butyl-1,2-oxazole-3-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referenz
Palladium-Catalyzed, Enantioselective Heine Reaction
Punk, Molly; Merkley, Charlotte; Kennedy, Katlyn; Morgan, Jeremy B., ACS Catalysis, 2016, 6(7), 4694-4698

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  cooled
Referenz
Structure-Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists
Ye, Na; Zhu, Yingmin; Chen, Haijun; Liu, Zhiqing; Mei, Fang C.; et al, Journal of Medicinal Chemistry, 2015, 58(15), 6033-6047

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
Referenz
Discovery of potent and selective BRD4 inhibitors capable of blocking TLR3-induced acute airway inflammation
Liu, Zhiqing; Tian, Bing; Chen, Haiying; Wang, Pingyuan; Brasier, Allan R.; et al, European Journal of Medicinal Chemistry, 2018, 151, 450-461

5-tert-butyl-1,2-oxazole-3-carboxylic acid Raw materials

5-tert-butyl-1,2-oxazole-3-carboxylic acid Preparation Products

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atkchemica
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